2-(1-Methylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone;hydrochloride
Description
2-(1-Methylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone;hydrochloride is a compound that features both imidazole and pyrrolidine rings. Imidazole is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . Pyrrolidine is another five-membered ring containing nitrogen, widely used in medicinal chemistry . The combination of these two rings in a single molecule provides unique chemical and biological properties.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-12-7-4-11-10(12)15-8-9(14)13-5-2-3-6-13;/h4,7H,2-3,5-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODZLRXRVLOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2CCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone;hydrochloride typically involves the construction of the imidazole and pyrrolidine rings followed by their coupling. One common method involves the reaction of 1-methylimidazole with a suitable thiol to form the sulfanyl derivative. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole and pyrrolidine rings can be substituted with various functional groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or pyrrolidine rings .
Scientific Research Applications
2-(1-Methylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Methylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Pyrrolidine: A basic nitrogen-containing ring used in various chemical and biological applications.
2-(1-Methylimidazol-2-yl)sulfanyl-1-phenothiazin-10-ylethanone: Another compound featuring the imidazole and sulfanyl groups but with a different core structure.
Uniqueness
2-(1-Methylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone;hydrochloride is unique due to the combination of imidazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
